molecular formula C20H19N3O3 B11980881 N'-(3-Hydroxy-4-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide

N'-(3-Hydroxy-4-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide

Cat. No.: B11980881
M. Wt: 349.4 g/mol
InChI Key: QYCMKNITUUHRKE-WSDLNYQXSA-N
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Description

N’-(3-Hydroxy-4-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a benzylidene group, a naphthylamino group, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Hydroxy-4-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-(1-naphthylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Hydroxy-4-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(3-Hydroxy-4-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Hydroxy-4-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide
  • N’-(3-Hydroxy-4-methoxybenzylidene)-2-(2-naphthylamino)acetohydrazide
  • N’-(3-Hydroxy-4-methoxybenzylidene)-2-(phenylamino)acetohydrazide

Uniqueness

N’-(3-Hydroxy-4-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is unique due to its specific structural features, such as the presence of both naphthyl and benzylidene groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H19N3O3/c1-26-19-10-9-14(11-18(19)24)12-22-23-20(25)13-21-17-8-4-6-15-5-2-3-7-16(15)17/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+

InChI Key

QYCMKNITUUHRKE-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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